[4-(prop-2-enoylamino)phenyl] acetate
Description
[4-(Prop-2-enoylamino)phenyl] acetate (IUPAC name: acetic acid 4-(prop-2-enamido)phenyl ester) is a synthetic organic compound characterized by a phenyl ring substituted with an acrylamide (prop-2-enoylamino) group at the para position and an acetate ester at the phenolic oxygen. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound is primarily studied in medicinal chemistry for its structural role in enzyme inhibitors and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[4-(prop-2-enoylamino)phenyl] acetate |
InChI |
InChI=1S/C11H11NO3/c1-3-11(14)12-9-4-6-10(7-5-9)15-8(2)13/h3-7H,1H2,2H3,(H,12,14) |
InChI Key |
UKABTHMPCYDAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acryloylamino-phenyl ester can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 4-acryloylamino-phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acryloylamino-phenyl ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(prop-2-enoylamino)phenyl] acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and 4-acryloylamino-phenol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(prop-2-enoylamino)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive ester group
Mechanism of Action
The mechanism of action of acetic acid 4-acryloylamino-phenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing acetic acid and the active 4-acryloylamino-phenol, which can interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Prop-2-enoylamino Substituents
The prop-2-enoylamino (acrylamide) group is a critical pharmacophore in medicinal chemistry. Below is a comparison of [4-(prop-2-enoylamino)phenyl] acetate with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Prop-2-enoylamino Derivatives
*Similarity scores (0–1 scale) are computed based on structural overlap with this compound using cheminformatics tools .
Key Observations:
- Sulfonyl-Piperazine Derivatives : Compounds like N-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]prop-2-enamide exhibit higher similarity scores (0.725) due to shared acrylamide and phenyl motifs but diverge in sulfonyl-piperazine extensions, enhancing target specificity for coagulation factors .
- Thymoxamine: Though lacking acrylamide, thymoxamine shares the phenyl acetate core. Its dimethylaminoethoxy and isopropyl groups confer α-adrenergic blocking activity, highlighting how minor substituent changes drastically alter biological function .
- Ethyl 2-phenylacetoacetate: A non-acrylamide analog with an acetoacetate ester, this compound serves as a precursor in ketone synthesis, emphasizing the role of ester flexibility in reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
